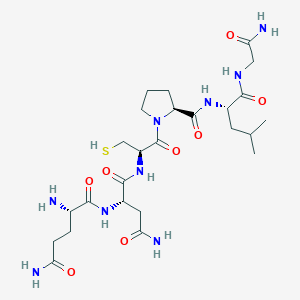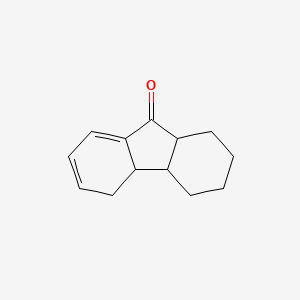
1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one is an organic compound with the molecular formula C13H18O It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by its unique structure, which includes a ketone functional group
Vorbereitungsmethoden
The synthesis of 1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one typically involves the hydrogenation of fluorene. The process can be carried out using a palladium catalyst under high pressure and temperature conditions. Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient conversion of fluorene to the desired ketone derivative.
Analyse Chemischer Reaktionen
1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one largely depends on its chemical structure and the functional groups present. The ketone group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The compound’s molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with biological macromolecules, such as proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,4a,4b,5,9a-Octahydro-9H-fluoren-9-one can be compared with other similar compounds, such as:
Fluorenone: A simpler ketone derivative of fluorene, lacking the hydrogenated ring structure.
Tetralone: Another polycyclic ketone with a similar structure but different ring fusion.
Decalone: A bicyclic ketone with a different arrangement of carbon atoms.
The uniqueness of this compound lies in its specific hydrogenated structure, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
69303-01-1 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
1,2,3,4,4a,4b,5,9a-octahydrofluoren-9-one |
InChI |
InChI=1S/C13H16O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1,3,7,9-10,12H,2,4-6,8H2 |
InChI-Schlüssel |
TUGQRWGEMRZWEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C3CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


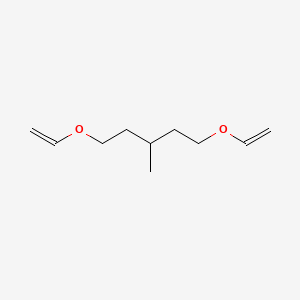
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
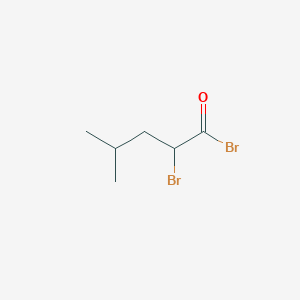
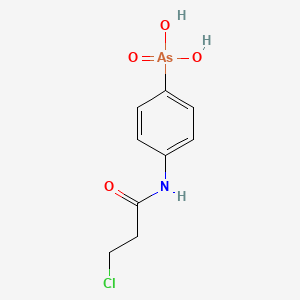
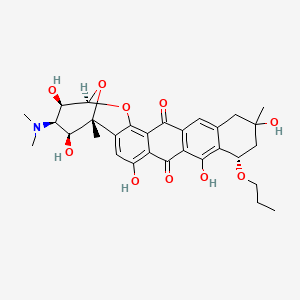
![3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate](/img/structure/B14459071.png)
![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
![5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14459086.png)
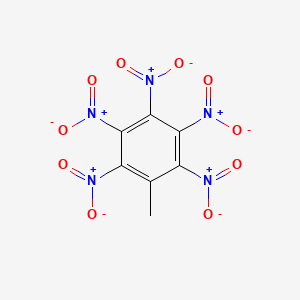
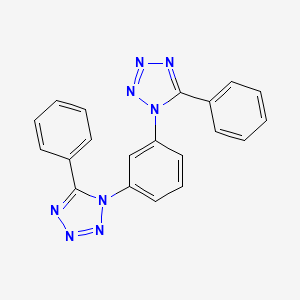
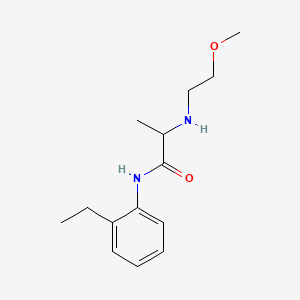

![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
